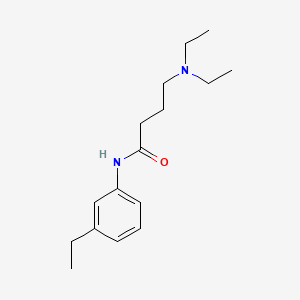
Myoral
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myoral is a compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is recognized for its unique chemical properties and its ability to undergo various chemical reactions, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Myoral involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions to form the desired compound. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, with the elimination of a small molecule such as water.
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen from a molecule, resulting in the formation of this compound.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen from a molecule, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity starting materials and catalysts to ensure the efficient and cost-effective production of this compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Myoral undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions and the oxidizing agents used.
Reduction: this compound can be reduced to form different products, depending on the reducing agents and reaction conditions.
Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups of atoms.
Common Reagents and Conditions
The common reagents and conditions used in the chemical reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Catalysts: Such as palladium on carbon, platinum, and nickel.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Myoral has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: this compound is used in biological studies to investigate its effects on different biological systems and processes.
Medicine: this compound is used in the development of pharmaceuticals and as a therapeutic agent for the treatment of various diseases.
Industry: this compound is used in industrial processes, such as the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Myoral involves its interaction with specific molecular targets and pathways in biological systems. This compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Propiedades
Número CAS |
645-74-9 |
|---|---|
Fórmula molecular |
C4H4Au2CaO4S2 |
Peso molecular |
614.2 g/mol |
Nombre IUPAC |
calcium;gold(1+);2-sulfidoacetate |
InChI |
InChI=1S/2C2H4O2S.2Au.Ca/c2*3-2(4)1-5;;;/h2*5H,1H2,(H,3,4);;;/q;;2*+1;+2/p-4 |
Clave InChI |
ZZZFLYPYUYPLOF-UHFFFAOYSA-J |
SMILES canónico |
C(C(=O)[O-])[S-].C(C(=O)[O-])[S-].[Ca+2].[Au+].[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13789001.png)
![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)



![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)


![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)




